Cas no 2107-85-9 (5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one)

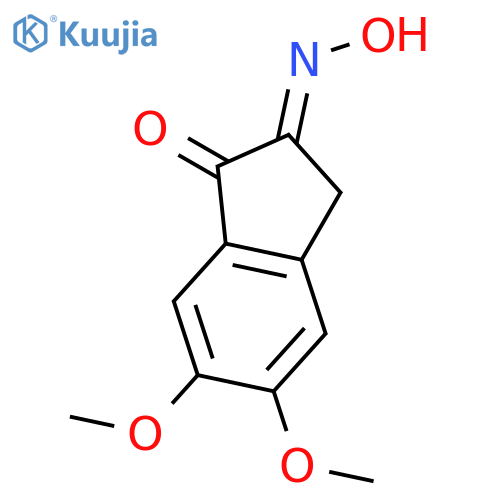

2107-85-9 structure

商品名:5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one

- 2107-85-9

- EF-0054

- DTXSID50425340

- 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- 5,6-dimethoxy-2-hydroxyimino-indanone

- AXBBGHFTZOZJHA-UHFFFAOYSA-N

- 5,6-dimethoxy-2-hydroxyimino-1-indanone

- 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one

- AKOS015991376

-

- MDL: MFCD18432057

- インチ: InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8+

- InChIKey: AXBBGHFTZOZJHA-XYOKQWHBSA-N

- ほほえんだ: COC1=C(C=C2C(=C1)C/C(=N\O)/C2=O)OC

計算された属性

- せいみつぶんしりょう: 221.06883

- どういたいしつりょう: 221.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 68.1Ų

じっけんとくせい

- PSA: 68.12

- LogP: 1.27280

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB20240-1mg |

1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime |

2107-85-9 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AB20240-500mg |

1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime |

2107-85-9 | >95% | 500mg |

$269.00 | 2024-04-20 | |

| A2B Chem LLC | AB20240-5mg |

1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime |

2107-85-9 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AB20240-1g |

1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime |

2107-85-9 | >95% | 1g |

$343.00 | 2024-04-20 | |

| A2B Chem LLC | AB20240-10mg |

1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-, 2-oxime |

2107-85-9 | >95% | 10mg |

$240.00 | 2024-04-20 |

5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2107-85-9 (5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one) 関連製品

- 24077-98-3(1H-Indene-1,2(3H)-dione,6-methoxy-, 2-oxime)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 68551-17-7(Isoalkanes, C10-13)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量